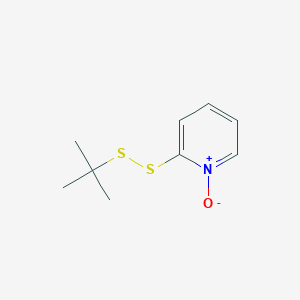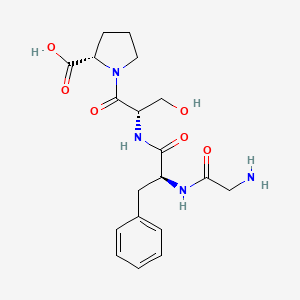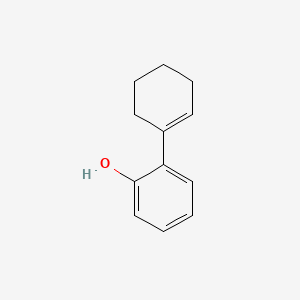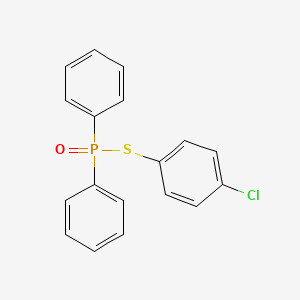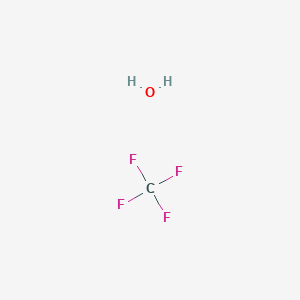
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is a heterocyclic compound with the molecular formula C10H11NO2. It is a member of the dioxazole family, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
From Hydroxamic Acids and Vinyl Aryl Ethers: A new synthetic method involves the reaction of hydroxamic acids with vinyl aryl ethers under mild conditions.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of nitrile oxides to aldehydes or ketones, forming the corresponding oximes, which then cyclize to form the dioxazole ring.
Acid-Catalyzed Reactions: Ketones or ketals react with hydroxamic acids in the presence of acids to form the target heterocycles.
Industrial Production Methods
Industrial production methods for 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
作用機序
The mechanism by which 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole exerts its effects involves its interaction with molecular targets and pathways. For example, it can act as a nitrene transfer reagent in catalytic reactions, forming highly reactive intermediates that participate in various chemical transformations . The compound’s ability to form stable complexes with transition metals also plays a crucial role in its reactivity .
類似化合物との比較
Similar Compounds
Isoxazoles: Similar in structure but contain a nitrogen atom adjacent to an oxygen atom in the five-membered ring.
Oxazoles: Differ by having one oxygen and one nitrogen atom in the ring, with different substitution patterns.
Dioxazolones: Contain a similar dioxazole ring but with different substituents and reactivity patterns.
Uniqueness
5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with transition metals sets it apart from other similar compounds .
特性
CAS番号 |
13715-50-9 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
5,5-dimethyl-3-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C10H11NO2/c1-10(2)12-9(11-13-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
UQRHFUNHNDHFRQ-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=NO1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
